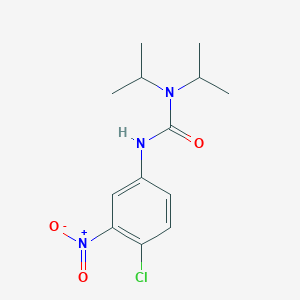![molecular formula C11H10N4OS B1461923 7-(2-mercaptoéthyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1210610-70-0](/img/structure/B1461923.png)
7-(2-mercaptoéthyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Vue d'ensemble
Description
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C11H10N4OS and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé a été évalué pour son potentiel en tant qu’agent anticancéreux. Il a montré une promesse dans l’inhibition de la tyrosine kinase A du récepteur de la tropomyosine (TrKA), qui est importante dans le développement de certains cancers . La capacité du composé à induire l’arrêt du cycle cellulaire en phase G2/M dans les lignées cellulaires HepG-2 suggère son utilité dans les stratégies de traitement du cancer .
Études de Docking Moléculaire
Des études de docking moléculaire ont été menées pour comprendre l’interaction de ce composé avec les enzymes liées au cancer. Ces études aident à prédire l’orientation du composé lorsqu’il est lié à une enzyme cible, ce qui est crucial pour la conception d’inhibiteurs à haute spécificité et à haute puissance .
Profilage ADME
Le composé a fait l’objet d’études ADME (Absorption, Distribution, Métabolisme et Excrétion) pour prédire ses propriétés pharmacocinétiques. Cela comprend son absorption gastro-intestinale potentielle et sa perméabilité de la barrière hémato-encéphalique, qui sont des facteurs importants dans le développement des médicaments .
Essais enzymatiques
Des essais enzymatiques ont été utilisés pour déterminer les effets inhibiteurs du composé sur la TrKA. Ces essais fournissent des mesures quantitatives de l’efficacité du composé pour inhiber l’activité enzymatique, ce qui est une étape cruciale pour valider son potentiel en tant qu’agent thérapeutique .
Induction de l’Apoptose
La recherche a indiqué que ce composé peut induire l’apoptose, qui est le processus de mort cellulaire programmée. Il s’agit d’un effet souhaitable dans le traitement du cancer, car il peut conduire à l’élimination sélective des cellules cancéreuses .
Synthèse de Dérivés
Le composé sert de point de départ pour la synthèse d’une variété de dérivés. Ces dérivés peuvent avoir des activités biologiques diverses et peuvent être optimisés pour de meilleurs profils thérapeutiques. Le processus de synthèse et les dérivés qui en résultent sont précieux pour élargir la portée de la recherche en chimie médicinale .
Propriétés
IUPAC Name |
11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-11-8-7-12-10-1-3-13-15(10)9(8)2-4-14(11)5-6-17/h1-4,7,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXHCMYDFEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)


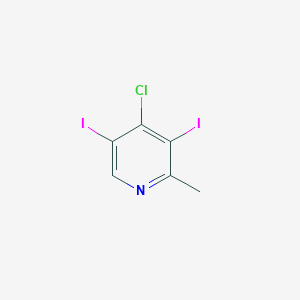
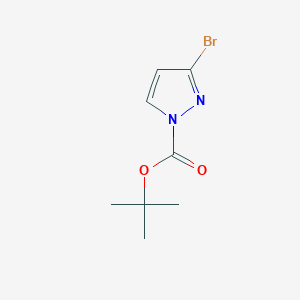

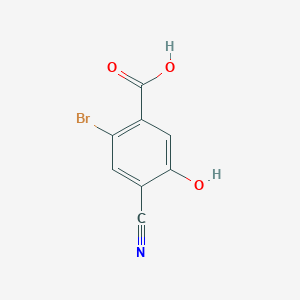
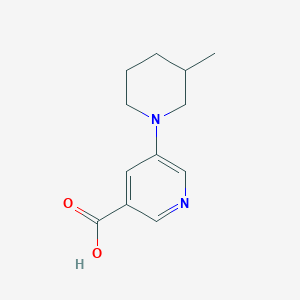
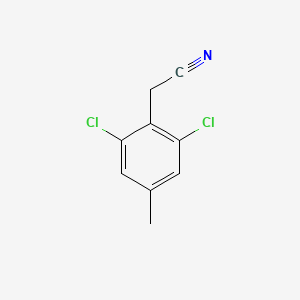
![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)
![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)

